molecular formula C8H9BrO2 B13587108 3-Hydroxy-4-methoxybenzyl bromide CAS No. 111394-51-5

3-Hydroxy-4-methoxybenzyl bromide

Cat. No.: B13587108
CAS No.: 111394-51-5
M. Wt: 217.06 g/mol
InChI Key: HJDXWELICJVYDY-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzyl bromide (: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111394-51-5

Molecular Formula

C8H9BrO2

Molecular Weight

217.06 g/mol

IUPAC Name

5-(bromomethyl)-2-methoxyphenol

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,5H2,1H3

InChI Key

HJDXWELICJVYDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CBr)O

Origin of Product

United States

Synthetic Methodologies for 3 Hydroxy 4 Methoxybenzyl Bromide and Analogous Structures

Strategies for Benzylic Bromination of 2-Methoxyphenols

The direct introduction of a bromine atom onto the benzylic carbon of 2-methoxyphenol derivatives is a common approach. This can be accomplished through direct bromination or radical-initiated pathways.

Direct Bromination Approaches

Direct benzylic bromination often involves the use of elemental bromine (Br₂) under conditions that favor radical substitution over electrophilic aromatic substitution. However, controlling the selectivity can be challenging, especially with electron-rich aromatic rings like those found in 2-methoxyphenols, which are prone to ring bromination. researchgate.netgaacademy.orgweebly.com To circumvent this, methods generating low concentrations of bromine in situ are often preferred. gaacademy.orgweebly.comyoutube.com

Radical-Initiated Bromination Techniques, e.g., using N-bromosuccinimide

A widely employed and more selective method for benzylic bromination is the use of N-bromosuccinimide (NBS). missouri.edulibretexts.org This reagent provides a low, steady concentration of bromine radicals, which preferentially abstract a benzylic hydrogen to form a resonance-stabilized benzylic radical. libretexts.org This radical then reacts with bromine to yield the desired benzyl (B1604629) bromide. The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.eduyoutube.com The use of NBS is particularly advantageous for substrates with electron-rich aromatic rings, as it minimizes the competing electrophilic addition of bromine to the aromatic ring. researchgate.netmasterorganicchemistry.com

The reaction is generally carried out in a non-polar solvent such as carbon tetrachloride (CCl₄) to prevent the formation of bromohydrins. missouri.eduyoutube.com The stability of the benzylic radical intermediate plays a crucial role in the reaction's success. libretexts.org

Table 1: Comparison of Benzylic Bromination Methods

Method Reagent Conditions Advantages Disadvantages
Direct Bromination Br₂ UV light or heat Inexpensive reagent Low selectivity, potential for ring bromination

Conversion of Precursor Functionalities to the Benzyl Bromide Moiety

An alternative to direct benzylic bromination is the conversion of other functional groups, such as aldehydes or alcohols, already present on the aromatic ring, into the desired benzyl bromide.

Reductive Bromination of Aldehydes (e.g., from Isovanillin (B20041) or related isomers)

Aromatic aldehydes, such as isovanillin (3-hydroxy-4-methoxybenzaldehyde), can be converted to benzyl bromides through a two-step process. First, the aldehyde is reduced to the corresponding benzyl alcohol. Subsequently, the alcohol is converted to the benzyl bromide. This approach offers good control over the position of the functional group.

Transformation from Benzyl Alcohols via Phosphorus Halides (e.g., PBr₃)

Benzyl alcohols are readily converted to benzyl bromides using phosphorus tribromide (PBr₃). wikipedia.orgmasterorganicchemistry.com This reaction typically proceeds via an Sɴ2 mechanism, resulting in the inversion of stereochemistry if the benzylic carbon is a stereocenter. masterorganicchemistry.comcommonorganicchemistry.com The reaction is generally high-yielding and is a common laboratory procedure. wikipedia.orgmasterorganicchemistry.com However, the handling of PBr₃ requires care as it is a corrosive and moisture-sensitive liquid. wikipedia.org The reaction of a substituted benzyl alcohol with PBr₃ in a suitable solvent like dichloromethane (B109758) at low temperatures can lead to the corresponding benzyl bromide. reddit.com

Table 2: Reagents for Converting Benzyl Alcohols to Benzyl Bromides

Reagent Mechanism Key Features
PBr₃ Sɴ2 Common and efficient, proceeds with inversion of configuration. masterorganicchemistry.comcommonorganicchemistry.com
SOBr₂ Sɴi (can vary) More reactive than SOCl₂, less commonly used. commonorganicchemistry.com

Scale-Up Methodologies and Process Chemistry Research

The transition from laboratory-scale synthesis to industrial production of 3-hydroxy-4-methoxybenzyl bromide and its analogues necessitates a thorough understanding of process chemistry principles to ensure safety, efficiency, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods that are amenable to large-scale operations.

A significant hurdle in the direct synthesis of this compound is the potential for undesired side reactions involving the phenolic hydroxyl group. Direct bromination of isovanillyl alcohol (3-hydroxy-4-methoxybenzyl alcohol) with reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) can lead to the formation of byproducts. organic-chemistry.orgnih.gov The acidic nature of these reagents can also promote polymerization or other decomposition pathways, especially at elevated temperatures required for some bromination reactions.

To circumvent these issues, a common strategy in process chemistry involves the use of a protecting group for the phenolic hydroxyl. oup.com This multi-step approach involves:

Protection: The phenolic hydroxyl group of a starting material like isovanillin or isovanillyl alcohol is protected. Common protecting groups for phenols include ethers (e.g., benzyl, methyl) and silyl (B83357) ethers. sioc-journal.cnuwindsor.ca The choice of protecting group is critical and depends on its stability to the subsequent bromination conditions and the ease of its removal. masterorganicchemistry.com

Bromination: The protected intermediate is then subjected to bromination. For benzylic alcohols, methods utilizing reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator are often employed for their selectivity. masterorganicchemistry.comchemistrysteps.com

Deprotection: The protecting group is removed to yield the final product, this compound. The deprotection conditions must be carefully chosen to avoid degradation of the target molecule. google.com

Process Optimization and Control:

For industrial-scale synthesis, several factors must be optimized:

Solvent Selection: The choice of solvent is crucial for reaction kinetics, solubility of reactants and products, and ease of workup and recovery. For bromination reactions, solvents that are inert to the reaction conditions are preferred.

Temperature Control: Bromination reactions can be exothermic. Effective heat management is essential to prevent runaway reactions and control the formation of impurities.

Reagent Addition: The rate of addition of brominating agents is often controlled to maintain a safe reaction temperature and minimize side reactions.

Workup and Purification: Large-scale purification methods such as crystallization and distillation are employed to isolate the product in high purity. The development of an efficient crystallization process is often a key focus in process chemistry to avoid costly chromatographic purifications.

Analogous Structures and Process Insights:

The synthesis of structurally similar compounds provides valuable insights into potential scale-up challenges. For instance, the industrial production of other substituted benzyl bromides often involves continuous flow reactors, which can offer better control over reaction parameters and improve safety. rsc.org The knowledge gained from the process development of these analogues can be applied to the synthesis of this compound.

Below is a table summarizing synthetic approaches for analogous structures, which can inform the development of a scalable process for this compound.

Starting MaterialReagent(s)ProductKey Considerations
TolueneN-Bromosuccinimide (NBS), Radical InitiatorBenzyl bromideSelective benzylic bromination. masterorganicchemistry.com
Substituted ToluenesBromine, Oxidizing Agent, Azo InitiatorSubstituted Benzyl BromidesApplicable to toluenes with electron-withdrawing groups. fiveable.me
Benzyl AlcoholHydrobromic Acid (HBr)Benzyl bromideAcid-catalyzed substitution. organic-chemistry.org
Benzyl AlcoholPhosphorus Tribromide (PBr₃)Benzyl bromideCommon method for converting alcohols to bromides. uwindsor.ca

By carefully considering these factors and leveraging knowledge from the synthesis of analogous compounds, a robust and scalable process for the production of this compound can be developed.

Chemical Reactivity and Transformation Pathways of 3 Hydroxy 4 Methoxybenzyl Bromide

Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)

The benzylic bromide in 3-hydroxy-4-methoxybenzyl bromide is susceptible to nucleophilic substitution, which can proceed through either an SN1 or SN2 mechanism. The pathway taken is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. The presence of the electron-donating methoxy (B1213986) and hydroxyl groups on the aromatic ring can stabilize a benzylic carbocation intermediate, potentially favoring an SN1 pathway under certain conditions. masterorganicchemistry.comyoutube.com Conversely, a strong nucleophile in a polar aprotic solvent would favor an SN2 reaction. youtube.comyoutube.com

One of the primary applications of this compound is in the formation of ethers and esters through O-alkylation. This is a common strategy for installing the p-methoxybenzyl (PMB) protecting group, a widely used protecting group for alcohols and carboxylic acids. nih.gov

The formation of PMB ethers can be achieved by reacting an alcohol with this compound in the presence of a base. Similarly, PMB esters are synthesized by reacting a carboxylic acid with the bromide, often facilitated by a base like triethylamine (B128534) or by using the carboxylate salt. nih.gov While the corresponding chloride (PMB-Cl) is more commonly used due to the higher stability, this compound can be employed, especially for substrates where higher reactivity is needed. nih.gov

Table 1: Examples of O-Alkylation Reactions

Nucleophile Product Type General Conditions Reference
Alcohol (R-OH) Ether (R-O-PMB) Base (e.g., NaH) nih.gov

This compound can also participate in carbon-carbon bond formation reactions. It serves as an electrophile that can be attacked by various carbon nucleophiles, such as carbanions and enolates. These reactions are fundamental in building more complex carbon skeletons. For instance, the alkylation of an enolate generated from a ketone or ester with this compound would introduce the isovanillyl moiety at the α-position of the carbonyl group. The success of such reactions often depends on the careful choice of base and reaction conditions to favor C-alkylation over O-alkylation of the enolate. acs.org

Beyond oxygen and carbon nucleophiles, this compound readily alkylates nitrogen and sulfur nucleophiles.

N-Alkylation: Amines, both primary and secondary, can be alkylated to form the corresponding N-isovanillyl amines. This reaction is a key step in the synthesis of various biologically active compounds and ligands. The reaction of a tertiary amine with this compound leads to the formation of a quaternary ammonium (B1175870) salt, a process known as the Menschutkin reaction. nih.govscienceinfo.com

S-Alkylation: Thiols and thiolates are excellent nucleophiles and react efficiently with this compound to form thioethers. This transformation is useful for introducing the isovanillyl group onto sulfur-containing molecules.

Table 2: Examples of Heteroatom Alkylation

Nucleophile Product Type Reaction Name/Type Reference
Tertiary Amine (R3N) Quaternary Ammonium Salt Menschutkin Reaction nih.govscienceinfo.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound introduces another layer of reactivity to the molecule. This group can be protected, deprotected, or derivatized, often in conjunction with reactions at the benzylic position.

The phenolic hydroxyl group is acidic and can interfere with certain reactions. Therefore, it is often necessary to protect it before carrying out further transformations. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl (B83357) ethers (e.g., TBS, TIPS). highfine.comscispace.com

Conversely, if the isovanillyl group is used to protect another functional group (as a PMB ether or ester), its eventual removal (deprotection) is a crucial step. The p-methoxybenzyl group can be cleaved under various conditions, providing synthetic flexibility. nih.gov Common deprotection methods include:

Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN). highfine.com

Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA). nih.govresearchgate.net

Hydrogenolysis: Using hydrogen gas and a palladium catalyst (Pd/C). nih.gov

The choice of deprotection method depends on the other functional groups present in the molecule to ensure selective removal. acs.orgscispace.comresearchgate.net

As mentioned in the N-alkylation section, the reaction of a tertiary amine with an alkyl halide forms a quaternary ammonium salt. nih.govscienceinfo.com In the context of this compound, this reaction can be influenced by the solvent. Carrying out the quaternization reaction in water or a water-containing organic solvent has been shown to be an efficient method for synthesizing certain quaternary ammonium salts. google.comgoogleapis.com These salts have applications as phase-transfer catalysts and antimicrobial agents. nih.govscienceinfo.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The reactivity of the benzene ring in this compound towards electrophiles is significantly influenced by the directing effects of its substituents: the hydroxyl (-OH), methoxy (-OCH₃), and bromomethyl (-CH₂Br) groups. The hydroxyl and methoxy groups are strong activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene itself. youtube.comyoutube.com They achieve this by donating electron density to the ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. youtube.comorganicchemistrytutor.com

Both -OH and -OCH₃ are ortho, para-directors, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them on the ring. organicchemistrytutor.comlibretexts.org In the case of this compound, the substitution pattern is as follows: methoxy at C4, hydroxyl at C3, and bromomethyl at C1. The positions available for substitution are C2, C5, and C6.

The directing effects of the -OH and -OCH₃ groups are reinforcing, meaning they cooperatively activate the same positions. libretexts.org

The hydroxyl group at C3 directs ortho to C2 and C4, and para to C6. Since C4 is already substituted, it strongly activates positions C2 and C6.

The methoxy group at C4 directs ortho to C3 and C5, and para to C1. As C1 and C3 are substituted, it activates positions C5.

When multiple activating groups are present, the strongest activator typically governs the position of substitution. The hydroxyl group is a more powerful activating group than the methoxy group. The most favored position for an incoming electrophile is C6, as it is para to the hydroxyl group and ortho to the methoxy group. Position C2 is ortho to the hydroxyl group but is sterically hindered by the adjacent bromomethyl group. Position C5 is ortho to the methoxy group but meta to the hydroxyl group, making it less favored. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are predicted to occur predominantly at the C6 position.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira involving the bromide)

The bromomethyl group (-CH₂Br) makes this compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions. In these reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond at the benzylic position by coupling with various organometallic or unsaturated partners. The general mechanism for these reactions typically involves three key steps: oxidative addition of the benzyl (B1604629) bromide to a Pd(0) complex, transmetalation with the coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. acs.orglibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or its ester. acs.orgrsc.org For this compound, this reaction would involve the palladium-catalyzed coupling of the benzyl bromide with an aryl- or vinylboronic acid to form a diarylmethane or an allylbenzene (B44316) derivative, respectively. The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov While specific studies on this compound are not prevalent, research on analogous substituted benzyl bromides demonstrates the feasibility and versatility of this transformation. rsc.orgnih.govresearchgate.net

Benzyl Bromide SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
Benzyl bromide3-Methoxybenzene-boronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF75 nih.gov
Benzyl bromidePhenylboronic acidPdCl₂(dppf)NaHCO₃EtOH0 rsc.org
Benzyl bromidePhenylboronic acidPdCl₂(dppf)K₃PO₄THF/H₂O91 rsc.org
4-Methoxybenzyl bromidePhenylboronic acidPd(OAc)₂ / JohnPhosK₂CO₃DMF82 nih.gov
2-Bromomethyl naphthalenePhenylboronic acidPdCl₂(PPh₃)₂K₂CO₃DMF/H₂O92 researchgate.net

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org While traditionally used with aryl and vinyl halides, the reaction can also be performed with benzylic halides. nih.gov In this context, this compound would react with an alkene (e.g., an acrylate (B77674) or styrene) in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This would result in the formation of a new carbon-carbon bond, extending the carbon chain at the benzylic position and typically yielding a trans-alkene. organic-chemistry.org

Benzyl Halide SubstrateAlkeneCatalystBaseSolventYield (%)Reference
Benzyl chlorideMethyl acrylatePd(OAc)₂Bu₃N-55 nih.gov
Benzyl bromideStyrenePd/CEt₃NAcetonitrile65 nih.gov
o-Iodobenzyl bromideEthyl acrylatePd(OAc)₂ / PPh₃K₂CO₃DMF85 (intramolecular) nih.gov
Benzyl trifluoroacetateEthyl acrylate[Pd₂(dba)₃] / dppb-THF78 nih.gov

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a halide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. beilstein-journals.org This reaction is a powerful method for constructing arylalkynes and conjugated enynes. nih.gov Although less common for benzylic halides compared to aryl halides, the Sonogashira coupling can be adapted for substrates like this compound. organic-chemistry.org The reaction would couple the benzyl group with a terminal alkyne, yielding a substituted propargylbenzene derivative. Copper-free and amine-free protocols have been developed to enhance the reaction's scope and practicality. organic-chemistry.orgucsb.edu

Halide SubstrateAlkyne PartnerCatalyst/Co-catalystBaseSolventYield (%)Reference
Benzyl halidePropiolic acidPd(OAc)₂ / XphosCs₂CO₃DioxaneGood organic-chemistry.org
Aryl bromideTerminal alkynePdCl₂(CH₃CN)₂ / X-PhosCs₂CO₃PTS/H₂O83 ucsb.edu
Aryl bromide2-Methyl-3-butyn-2-olPd(OAc)₂ / PPh₃K₃PO₄DMSOModerate beilstein-journals.org
Aryl iodidePhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHF95 nih.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Hydroxy-4-methoxybenzyl bromide, a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments would be employed to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum for this compound would feature signals from the aromatic protons, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the phenolic hydroxyl proton.

The aromatic region is expected to show three distinct signals corresponding to the protons on the 1,2,4-trisubstituted benzene (B151609) ring. Based on the substitution pattern (hydroxyl at C3, methoxy at C4, and bromomethyl at C1), the proton at C2 would likely appear as a doublet, coupled to H6. The proton at C5 would be a doublet of doublets, coupled to both H2 (a weak four-bond coupling) and H6 (a strong three-bond coupling). The proton at C6 would appear as a doublet, coupled to H5. The benzylic methylene protons (-CH₂Br) would give rise to a sharp singlet, as there are no adjacent protons to couple with. The methoxy group (-OCH₃) protons would also appear as a singlet, typically in the range of 3.8-3.9 ppm. The phenolic hydroxyl (-OH) proton would appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound (Predicted values based on analysis of precursors like 3-hydroxy-4-methoxybenzyl alcohol and related benzyl (B1604629) bromides)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~6.95d (doublet)J ≈ 2.0
H-5~6.85d (doublet)J ≈ 8.0
H-6~7.10dd (doublet of doublets)J ≈ 8.0, 2.0
-CH₂Br~4.50s (singlet)N/A
-OCH₃~3.88s (singlet)N/A
-OH5.5-6.0 (variable)br s (broad singlet)N/A

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the bromine (C7, benzylic) would be significantly shifted downfield compared to its alcohol precursor due to the deshielding effect of the bromine atom. The aromatic carbons would appear in the typical range of 110-150 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like C1, C3, and C4) would be absent. This analysis confirms the assignments made from the broadband ¹³C spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted values based on analysis of analogous structures)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type (from DEPT)
C-1~130.5C (Quaternary)
C-2~112.0CH
C-3~146.0C (Quaternary)
C-4~148.5C (Quaternary)
C-5~115.0CH
C-6~122.5CH
C-7 (-CH₂Br)~33.0CH₂
C-8 (-OCH₃)~56.0CH₃

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sigmaaldrich.com For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their ortho relationship. A weaker correlation might also be visible between H-2 and H-6. sigmaaldrich.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). nist.gov It would show cross-peaks connecting H-2 to C-2, H-5 to C-5, H-6 to C-6, the -CH₂Br protons to C-7, and the -OCH₃ protons to C-8. This allows for the definitive assignment of protonated carbons. sigmaaldrich.comnist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is critical for assigning quaternary carbons and piecing the molecular fragments together. nist.gov Key expected correlations include:

Protons of the -CH₂Br group (H-7) to aromatic carbons C-1, C-2, and C-6.

Methoxy protons (H-8) to C-4.

Aromatic proton H-2 to C-4 and C-6.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

Both ESI and APCI are soft ionization techniques that are ideal for analyzing polar, thermally labile molecules like this compound, typically generating a protonated molecular ion [M+H]⁺ or a deprotonated ion [M-H]⁻. Given the presence of the acidic phenolic group, negative ion mode ESI-MS would be particularly effective, likely showing a strong signal for the [M-H]⁻ ion. These techniques help to establish the molecular mass with minimal fragmentation.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The theoretical exact mass of this compound (C₈H₉BrO₂) can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The expected isotopic pattern for a molecule containing one bromine atom (a near 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) would result in two prominent peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of almost equal intensity. An HRMS measurement confirming the exact mass to within a few parts per million (ppm) provides definitive proof of the compound's elemental composition.

Fragmentation Pathway Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns upon ionization. For this compound, the fragmentation pathways in electron ionization mass spectrometry (EI-MS) are expected to be dominated by the cleavage of the most labile bonds and the formation of stable carbocations.

The primary and most anticipated fragmentation event is the cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is relatively weak and its cleavage results in the loss of a bromine radical (•Br). This leads to the formation of the highly stable 3-hydroxy-4-methoxybenzyl cation. This cation is resonance-stabilized, with the positive charge delocalized across the benzene ring and the oxygen atoms of the hydroxyl and methoxy groups.

A key diagnostic feature in the mass spectrum of a monobrominated compound is the presence of two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal relative intensity. This is due to the natural isotopic abundance of bromine, which consists of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br.

Following the initial loss of the bromine atom, the resulting 3-hydroxy-4-methoxybenzyl cation (m/z 153) would likely undergo further fragmentation. Plausible subsequent fragmentation steps could involve the loss of stable neutral molecules such as formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy group or carbon monoxide (CO, 28 Da). This type of fragmentation is common for substituted aromatic cations. For instance, the mass spectrum of the isomeric 4-Methoxybenzyl bromide is dominated by the formation of the methoxybenzyl cation at m/z 121, demonstrating the favorability of this fragmentation pathway for benzyl halides. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (mass/charge)Ion/FragmentProposed OriginNotes
216/218[C₈H₉BrO₂]⁺Molecular Ion ([M]⁺)Exhibits characteristic M/M+2 isotope pattern of bromine.
153[C₈H₉O₂]⁺[M - Br]⁺Formation of the stable 3-hydroxy-4-methoxybenzyl cation. Expected to be the base peak or a very intense peak.
137[C₇H₅O₂]⁺[M - Br - CH₄]⁺Loss of methane (B114726) from the benzyl cation, less common.
125[C₇H₉O]⁺[M - Br - CO]⁺Loss of carbon monoxide from the benzyl cation.
123[C₇H₇O]⁺[M - Br - CH₂O]⁺Loss of formaldehyde from the benzyl cation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups: a phenolic hydroxyl group, a methoxy group, an aromatic ring, and a benzylic bromide. While a specific experimental spectrum is not available, the expected vibrational modes can be assigned based on established correlation tables and spectra of similar compounds, such as 3-hydroxy-4-methoxybenzyl alcohol. nist.gov

O-H Stretch: A prominent, broad absorption band is expected in the region of 3550-3200 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl (O-H) group. The broadness is a result of intermolecular hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the methoxy (-OCH₃) and benzylic methylene (-CH₂Br) groups will absorb just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

C=C Stretch: Aromatic ring skeletal vibrations result in several sharp, moderate-intensity peaks in the 1620-1450 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The aryl-alkyl ether (Ar-O-CH₃) stretch will appear as a strong, sharp peak around 1275-1200 cm⁻¹. The phenolic C-O stretch will be observed in the 1260-1180 cm⁻¹ range.

C-Br Stretch: The stretching vibration of the carbon-bromine bond in the benzylic bromide is expected to produce a moderate to strong absorption in the fingerprint region, typically between 680-515 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H StretchPhenol (B47542)3550 - 3200Strong, Broad
C-H StretchAromatic3100 - 3000Medium to Weak
C-H StretchAliphatic (-CH₃, -CH₂)2950 - 2850Medium
C=C StretchAromatic Ring1620 - 1450Medium to Strong
C-O StretchAryl Ether (Ar-O-C)1275 - 1200Strong
O-H BendPhenol1410 - 1310Medium
C-Br StretchAlkyl Halide680 - 515Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-electron systems.

The chromophore primarily responsible for the UV-Vis absorption of this compound is the substituted benzene ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as powerful auxochromes, possessing non-bonding electrons that can be delocalized into the aromatic π-system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* electronic transitions, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene.

The benzylic bromide group (-CH₂Br) is not part of the conjugated system and acts as a weaker auxochrome, having only a minor influence on the position of the primary absorption bands. Therefore, the UV-Vis spectrum of this compound is expected to be very similar to that of its parent alcohol, 3-hydroxy-4-methoxybenzyl alcohol. spectrabase.com The spectrum would likely exhibit two main absorption bands characteristic of substituted benzenes, which are derived from the E₂ (benzenoid) and B (benzenoid) bands of benzene.

Table 3: Predicted UV-Vis Absorption Properties for this compound

Electronic TransitionChromophore SystemExpected λ_max (nm)
π → πSubstituted Benzene Ring~280 - 290
π → πSubstituted Benzene Ring~230 - 240

Applications and Derivatives in Advanced Organic Chemistry

Role as a Synthetic Precursor for Complex Molecules

The strategic placement of reactive sites on the 3-Hydroxy-4-methoxybenzyl bromide scaffold makes it an invaluable starting material for the synthesis of elaborate molecular architectures. Its utility spans the synthesis of natural products and their analogues, as well as the construction of scaffolds for compounds with significant pharmacological relevance.

Building Block in Natural Product Synthesis and Analogs

The isovanillyl moiety is a recurring structural motif in various natural products, and its synthetic equivalent, this compound, provides a direct and efficient route to these complex molecules.

Isoquinoline (B145761) Alkaloids: This class of naturally occurring compounds, known for their diverse biological activities, often features the 1-benzylisoquinoline (B1618099) framework. This compound can serve as a key precursor for the "B-ring" portion of these alkaloids. For instance, in the synthesis of certain isoquinoline alkaloids, a derivative of 3-hydroxy-4-methoxyphenyl)methanone was isolated from Diclinanona calycina. rsc.org

Chromone (B188151) Derivatives: Chromones, which are benzopyran-4-one derivatives, are another class of natural products and synthetic compounds with a broad spectrum of biological activities. nih.govijrpc.com The synthesis of chromone derivatives can be achieved through various methods, including the Baker-Venkataraman rearrangement. nih.gov While direct use of this compound in this specific rearrangement is not explicitly detailed, the core structure is integral to many chromone-based compounds. For example, the reaction of 2-hydroxy-4-methoxyacetophenone with appropriate reagents can lead to the formation of 7-methoxy-substituted chromones. ijrpc.com The versatility of the chromone scaffold allows for the introduction of various substituents to modulate their pharmacological properties, including their use as monoamine oxidase (MAO) inhibitors. nih.gov

Scaffold for Pharmacologically Relevant Compounds

The inherent structural features of this compound make it an attractive scaffold for the design and synthesis of new therapeutic agents. The hydroxyl and methoxy (B1213986) groups can engage in crucial hydrogen bonding interactions with biological targets, while the benzyl (B1604629) bromide functionality allows for covalent modification or further structural elaboration.

Anti-mitotic Agents: The design of molecules that interfere with mitosis is a key strategy in cancer chemotherapy. nih.gov Structure-based drug design has become a powerful tool in developing selective inhibitors of proteins involved in the mitotic checkpoint. nih.gov While specific examples directly employing this compound are not prevalent in the provided search results, the underlying principle involves creating molecules that can bind to and inhibit the function of key mitotic proteins. The substituted phenyl ring of the isovanillyl scaffold could be a valuable component in designing such inhibitors.

COX-2 Inhibitors: Cyclooxygenase-2 (COX-2) is an enzyme implicated in inflammation and cancer. nih.gov The development of selective COX-2 inhibitors is a major area of pharmaceutical research. nih.govrsc.org The general structure of many COX-2 inhibitors features a central heterocyclic ring with two adjacent aromatic rings. nih.gov The 3-hydroxy-4-methoxyphenyl group could potentially serve as one of these aromatic moieties, with the substitution pattern influencing selectivity and potency. For instance, radiolabeled analogs of celecoxib, a well-known COX-2 inhibitor, have been synthesized for imaging purposes, highlighting the importance of the substituted phenyl groups in receptor binding. mdpi.com

Antimicrobials: The search for new antimicrobial agents is a critical endeavor in combating infectious diseases. Fatty acid amides derived from 4-methoxybenzylamine (B45378) have been synthesized and shown to possess antimicrobial activity. nih.gov While this involves the isomeric 4-hydroxy-3-methoxybenzylamine, it demonstrates the potential of the substituted benzylamine (B48309) scaffold in designing new antimicrobial compounds. The design principle often involves creating amphipathic molecules that can interact with and disrupt microbial cell membranes or inhibit essential enzymes.

Development of Advanced Organic Reagents and Catalysts

While the direct application of this compound as a catalyst is not widely reported, its derivatives have potential in the development of specialized reagents. For instance, the related 4-methoxybenzyl (PMB) group is a commonly used protecting group for alcohols and phenols in organic synthesis. The corresponding 4-methoxybenzyl bromide (PMB-Br) is used to introduce this protecting group, although it is noted to be less stable than its chloride counterpart. nih.gov The development of polymer-supported reagents based on a 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin, which shares structural similarities, has been explored for solid-phase organic synthesis. ias.ac.in This resin allows for the attachment and subsequent cleavage of molecules, facilitating purification and automation. ias.ac.in

Contribution to Methodological Advancements in Organic Synthesis

The unique reactivity of molecules containing the isovanillyl scaffold has led to advancements in synthetic methodologies. A notable example is the study of regioselective dephosphorylation. In the synthesis of antitumor phosphorylated 2-phenyl-6,7-methylenedioxy-1H-quinolin-4-one derivatives, it was observed that a diphosphate (B83284) compound underwent facile and highly regioselective dephosphorylation in the presence of methanol. nih.govresearchgate.net This discovery, stemming from a molecule containing a 3-hydroxy-5-methoxyphenyl group (a positional isomer of the isovanillyl group), provides valuable insight into the selective manipulation of phosphate (B84403) protecting groups, a crucial aspect of prodrug synthesis and chemical biology. nih.govresearchgate.net

Functionalization for Materials Science Applications

The electronic and photophysical properties of the isovanillyl scaffold can be exploited in the development of functional materials.

Fluorescent Dyes and Chemosensors: Chromone derivatives, which can be synthesized from precursors related to this compound, are known to exhibit a wide range of fluorescent properties. ijrpc.com These properties have been utilized in the development of fluorescent probes for various applications. More directly, a luminescent complex of europium(III) with vitamin B1 has been developed as a chemosensor for the detection of organophosphorus pesticides. mdpi.com While not directly derived from this compound, this illustrates the principle of using organic ligands to create metal complexes with specific sensing capabilities. The substituted phenolic ring of the isovanillyl structure could be incorporated into ligands designed to coordinate with metal ions, potentially leading to new chemosensors with tailored selectivities and sensitivities.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the benzyl bromide’s aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Coupling constants distinguish substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₉BrO₂, [M+H]⁺ = 232.9804) and detects impurities like residual alcohols or oxidation products .
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) validates stereochemistry and packing behavior, though crystallization may require slow evaporation in hexane/ethyl acetate mixtures.

How can reaction parameters be optimized to mitigate competing pathways during derivatization of this compound?

Advanced
Competing nucleophilic substitutions (e.g., hydrolysis to benzyl alcohol) are minimized by:

  • Solvent Selection : Use anhydrous THF or DCM to reduce water content.
  • Catalyst Choice : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems .
  • Temperature Control : Lower temperatures (0–10°C) suppress elimination side reactions during SN₂ processes. Kinetic studies (e.g., via HPLC monitoring ) help identify optimal timeframes for product isolation.

How should researchers address contradictions in reported synthetic yields for this compound?

Advanced
Discrepancies often arise from differences in:

  • Protection/Deprotection Strategies : For example, acetyl vs. benzyl protecting groups alter intermediate stability . Reproducibility requires explicit documentation of purification methods (e.g., column chromatography vs. recrystallization).
  • Analytical Methods : Quantify yield using internal standards (e.g., dibromomethane in GC-MS) to account for volatile byproducts . Cross-validate results with independent techniques (e.g., ¹H NMR integration vs. LC-MS).

What are the best practices for ensuring the stability of this compound during storage and handling?

Q. Advanced

  • Storage : Store under inert gas (Ar) at –20°C in amber vials to prevent light-induced degradation. Desiccants (e.g., molecular sieves) mitigate hydrolysis .
  • Handling : Use Schlenk-line techniques for air-sensitive reactions. Monitor purity via periodic FT-IR to detect bromide displacement (C-Br stretch at ~550 cm⁻¹) .

What mechanistic insights guide the design of novel reactions involving this compound?

Q. Advanced

  • Electrophilicity : The benzyl bromide’s reactivity in SN₂ reactions is influenced by electron-donating methoxy groups, which reduce electrophilicity compared to non-substituted analogs. Computational studies (DFT) predict transition-state geometries for nucleophilic attacks .
  • Cross-Coupling Potential : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require prior conversion to a boronic ester, achievable via Miyaura borylation .

How is this compound utilized as an intermediate in pharmaceutical synthesis?

Basic
It serves as a key precursor for:

  • Anticancer Agents : Alkylation of nitrogen heterocycles (e.g., pyridines) to enhance bioavailability .
  • Antimicrobial Derivatives : Coupling with thiols or amines to create sulfides or tertiary amines .

What strategies enable selective functionalization of the hydroxyl group without bromide displacement?

Q. Advanced

  • Protection : Temporarily block the hydroxyl group using silyl ethers (e.g., TBSCl) or acetates before bromination .
  • Chelation Control : Use Lewis acids (e.g., MgBr₂) to direct electrophiles to the methoxy group .
  • Microwave-Assisted Synthesis : Accelerate reaction times to reduce side reactions during multi-step sequences .

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